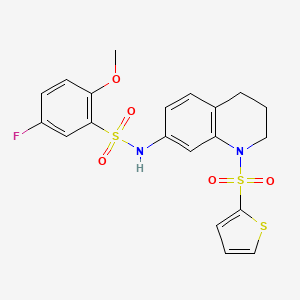

5-fluoro-2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

描述

This compound is a benzenesulfonamide derivative featuring a 5-fluoro-2-methoxybenzene core linked to a 1,2,3,4-tetrahydroquinolin-7-yl moiety substituted with a thiophen-2-ylsulfonyl group. Its structural complexity arises from the integration of sulfonamide, fluorinated aryl, and heterocyclic (tetrahydroquinoline and thiophene) motifs.

属性

IUPAC Name |

5-fluoro-2-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O5S3/c1-28-18-9-7-15(21)12-19(18)30(24,25)22-16-8-6-14-4-2-10-23(17(14)13-16)31(26,27)20-5-3-11-29-20/h3,5-9,11-13,22H,2,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIKNNKBQNIQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-fluoro-2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS Number: 898413-94-0) is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 482.6 g/mol. The structure features a fluorine atom and a methoxy group attached to a benzenesulfonamide backbone, along with a thiophene moiety linked to a tetrahydroquinoline structure.

| Property | Value |

|---|---|

| Molecular Formula | C20H19FN2O5S3 |

| Molecular Weight | 482.6 g/mol |

| CAS Number | 898413-94-0 |

Synthesis

The synthesis of this compound involves multiple steps starting from commercially available precursors. Key steps typically include:

- Nitration and Reduction : Introduction of a nitro group followed by reduction to form an amine.

- Coupling Reaction : The amine is coupled with thiophenes or quinolines under reductive amination conditions.

These synthetic routes can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield while adhering to green chemistry principles.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, one study evaluated its efficacy in photodynamic therapy (PDT), showing promising results in inhibiting tumor growth in vitro and in vivo models.

The biological mechanism involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Inhibition of Enzymatic Activity

Another important aspect of its biological activity is its potential as an inhibitor of various enzymes. Notably, it has been reported to inhibit human acetylcholinesterase, which is crucial for neurotransmission and has implications for neurodegenerative diseases such as Alzheimer's .

Study 1: Photodynamic Therapy

In a study focusing on photodynamic therapy applications, derivatives of the compound were tested against various cancer cell lines. The results demonstrated a marked decrease in cell viability with increasing concentrations of the compound, indicating its potential as an effective therapeutic agent in cancer treatment.

Study 2: Enzyme Inhibition

A separate investigation into the compound's inhibitory effects on acetylcholinesterase revealed that it binds effectively at both the peripheral anionic site and catalytic sites. This dual binding capability enhances its potential as a therapeutic agent for cognitive disorders by preventing amyloid peptide aggregation .

相似化合物的比较

Comparison with Structural Analogs

Core Structural Features and Substituent Effects

The compound shares key functional groups with analogs synthesized in , such as sulfonamide linkages , fluorinated aromatic rings , and heterocyclic systems . Below is a comparative analysis:

Table 1: Substituent Comparison

Key Observations :

- The target compound’s thiophen-2-ylsulfonyl group distinguishes it from analogs, which predominantly use phenylsulfonyl or halogenated aryl sulfonyl groups.

- The tetrahydroquinoline moiety provides rigidity and lipophilicity, akin to the 1,2,4-triazole systems in , which are known for metabolic stability and hydrogen-bonding capacity .

常见问题

Q. What advanced spectroscopic methods elucidate dynamic interactions in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。